DL-Phenylalanine-3-13C
Overview
Description
DL-Phenylalanine-3-13C is a stable isotope-labeled compound of phenylalanine, where the carbon-13 isotope is incorporated at the third carbon position of the phenylalanine molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Phenylalanine-3-13C can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common method involves the incorporation of carbon-13 labeled precursors into the phenylalanine synthesis pathway. The reaction typically involves the use of carbon-13 labeled benzyl cyanide, which undergoes a series of reactions to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: DL-Phenylalanine-3-13C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of phenylpyruvic acid.
Reduction: Formation of phenylethanol.
Substitution: Formation of halogenated phenylalanine derivatives.
Scientific Research Applications
DL-Phenylalanine-3-13C is extensively used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of phenylalanine metabolism.
Biology: Utilized in protein synthesis studies to track the incorporation of phenylalanine into proteins.
Medicine: Employed in diagnostic imaging and metabolic research to study disorders related to phenylalanine metabolism, such as phenylketonuria.
Industry: Used in the development of new pharmaceuticals and in the study of enzyme kinetics
Mechanism of Action
DL-Phenylalanine-3-13C exerts its effects primarily through its incorporation into metabolic pathways. The carbon-13 isotope allows for precise tracking of the compound within biological systems. It targets various enzymes involved in phenylalanine metabolism, providing insights into the biochemical pathways and mechanisms .
Comparison with Similar Compounds
- DL-Phenylalanine-1-13C
- DL-Phenylalanine-2-13C
- L-Phenylalanine-3-13C
- D-Phenylalanine-13C9,15N
Comparison: DL-Phenylalanine-3-13C is unique due to the specific labeling at the third carbon position, which provides distinct advantages in certain types of metabolic studies. Compared to other isotopically labeled phenylalanine compounds, this compound offers specific insights into the metabolic fate of the third carbon, making it particularly useful in detailed biochemical analyses .
Properties
IUPAC Name |
2-amino-3-phenyl(313C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514740 | |
Record name | (beta-~13~C)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-42-1 | |
Record name | (beta-~13~C)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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